2-(Aminomethyl)butanoic acid hydrochloride

Übersicht

Beschreibung

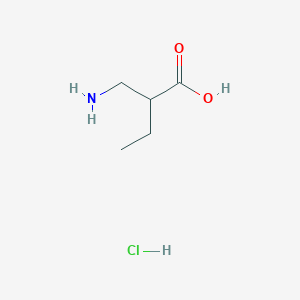

2-(Aminomethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butanoic acid hydrochloride typically involves the reaction of 2-(Aminomethyl)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 2-(Aminomethyl)butanoic acid in a suitable solvent, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product. The final product is then purified through crystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminomethyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(Aminomethyl)butanoic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, including antiepileptic drugs like Levetiracetam. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs .

1.2. Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders such as epilepsy and neuropathic pain. Its ability to modulate neurotransmitter systems, particularly GABAergic signaling, is of particular interest .

Biochemical Research

2.1. Biochemical Pathways

The compound is utilized in studies investigating amino acid metabolism and its role in various biochemical pathways. Its derivatives can serve as substrates or inhibitors in enzymatic reactions, helping to elucidate metabolic processes .

2.2. Interaction Studies

Investigations into the interactions between this compound and other biomolecules have provided insights into its potential as a modulator of biological activity, influencing enzyme function and receptor interactions .

Case Studies

Summary of Findings

The applications of this compound extend across pharmaceutical development, biochemical research, and therapeutic interventions:

- Pharmaceutical Development: It is integral in synthesizing various APIs, particularly for neurological conditions.

- Biochemical Research: Serves as a tool for studying metabolic pathways and enzyme interactions.

- Therapeutic Potential: Demonstrated efficacy in preclinical studies for conditions like epilepsy and antimicrobial resistance.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

- 2-(Aminomethyl)propanoic acid hydrochloride

- 2-(Aminomethyl)pentanoic acid hydrochloride

- 2-(Aminomethyl)hexanoic acid hydrochloride

Comparison: 2-(Aminomethyl)butanoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Biologische Aktivität

2-(Aminomethyl)butanoic acid hydrochloride, also known as a derivative of the amino acid family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural properties, including an amino group and a carboxylic acid functional group, which contribute to its solubility and reactivity in biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHClNO. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property is crucial for its application in various biological and chemical research contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection, potentially making it a candidate for treating neurodegenerative diseases. It appears to modulate synaptic transmission and may influence neurotransmitter release mechanisms.

- Antiepileptic Properties : While the precise mechanisms remain partially understood, the compound is thought to influence neuronal excitability and synaptic transmission without directly interacting with the GABAergic system, which is a common target for many antiepileptic drugs.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound itself is limited .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

- Modulation of Synaptic Transmission : The compound is believed to affect the release of neurotransmitters at synaptic junctions, which could underlie its neuroprotective and antiepileptic effects.

- Potential Interaction with Enzymatic Pathways : Some studies have suggested possible interactions with various metabolic pathways that could enhance or inhibit certain biological processes .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Neuroprotective Study : A recent study highlighted its potential in protecting neurons from oxidative stress, suggesting that it could be beneficial in models of neurodegeneration.

- Antiepileptic Investigation : Research has focused on the compound's ability to reduce seizure activity in animal models, indicating a promising profile for further development as an antiepileptic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobutanoic Acid | CHNO | Lacks additional methyl group; simpler structure. |

| 3-Aminobutanoic Acid | CHNO | Different position of amino group; affects activity. |

| 4-Aminobutanoic Acid | CHNO | Similar functional groups but different position. |

| 2-Amino-4-methylbutanoic Acid | CHNO | Contains a methyl group at fourth carbon; affects solubility. |

The structural configuration of this compound—combining both an aminomethyl group and a carboxylic acid functionality—plays a significant role in its unique reactivity and biological profile compared to other similar compounds.

Eigenschaften

IUPAC Name |

2-(aminomethyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLAGEBUTYNRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.